N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide
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Overview
Description
“N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide” is a chemical compound with the molecular formula C23H25N5O . It is a complex organic molecule that contains several functional groups, including a pyrimidine ring and a sulfonamide group .
Synthesis Analysis
The synthesis of such compounds often involves the use of robust methodologies for the introduction of various bio-relevant functional groups . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring attached to a pyrrolidine ring through a methyl group. Additionally, a phenylmethanesulfonamide group is attached to the pyrimidine ring .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 387.5 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound’s XLogP3-AA value is 4.6, indicating its lipophilicity . The topological polar surface area is 70.2 Ų, which gives an idea about its polarity .
Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, including this compound. For instance:
Antiviral Activity
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This compound, with its diverse functional groups, could be a valuable target for future research in these fields.
properties
IUPAC Name |
N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-14-11-17(21-9-5-6-10-21)20-16(19-14)12-18-24(22,23)13-15-7-3-2-4-8-15/h2-4,7-8,11,18H,5-6,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJJDAILGGYDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)CC2=CC=CC=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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